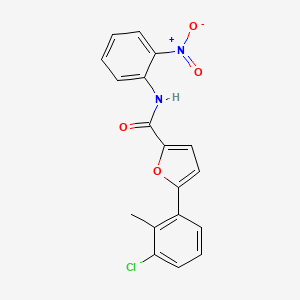![molecular formula C19H23N3O B4923486 [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4923486.png)
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone: is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Attachment of the Dimethylaniline Moiety: The dimethylaniline group is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in various substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated derivatives of the original compound.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer and neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
作用机制
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects such as the suppression of tumor growth or the modulation of neurotransmitter levels.
相似化合物的比较
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone
- [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-4-ylmethanone
Uniqueness: The unique structural features of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone, such as the specific positioning of the dimethylaniline and pyridine moieties, contribute to its distinct pharmacological profile. This compound exhibits higher specificity and potency in enzyme inhibition compared to its analogs.
属性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-7-8-17(11-15(14)2)21-18-6-4-10-22(13-18)19(23)16-5-3-9-20-12-16/h3,5,7-9,11-12,18,21H,4,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCWQHIVAZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4923414.png)
![(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4923434.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![Methyl 4-[4-chloro-1-(4-ethylphenyl)-2,5-dioxopyrrol-3-yl]oxybenzoate](/img/structure/B4923450.png)

![dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate](/img/structure/B4923464.png)


![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
